molecular formula C9H14N4O3 B1464707 1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250908-78-1

1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1464707
M. Wt: 226.23 g/mol
InChI Key: YDDOAKNMKFEZSO-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis Techniques and Chemical Properties

Triazole derivatives are synthesized using various techniques, demonstrating their applicability in creating complex molecules with potential biological activities. For instance, the oriented synthesis of triazole derivatives through reactions involving phenyl acetylene and sodium azide highlights the methodological advancements in producing these compounds with high stereoselectivity and good yield (Liu et al., 2015). This approach facilitates the generation of intermediates for drug synthesis, showcasing the triazole ring's utility in medicinal chemistry. Moreover, the synthesis of triazole compounds derived from 4-amino benzoic acid emphasizes their role as intermediates for antibiotics, antihistamines, and treatments for various diseases, indicating their broad applicability in drug development (Al-Smaisim, 2010).

Antimicrobial and Anticancer Activities

Research on triazole derivatives has shown significant antimicrobial and anticancer activities, making them valuable in therapeutic applications. The synthesis of 1,2,3-triazole compounds displaying potent antibacterial effects against various bacterial strains indicates the potential of triazole-based molecules in addressing resistance to conventional antibiotics (Brahmayya et al., 2018). Additionally, triazole derivatives have been identified as promising candidates for anticancer therapy, with some compounds exhibiting high efficiency against leukemia and hepatoma cells, underscoring their potential in cancer treatment (Dong et al., 2017).

Material Science Applications

The versatility of triazole compounds extends beyond biomedical applications to material science, where their unique properties are exploited in the synthesis of complex materials. For example, the development of triazole-based ligands for gold(I) cations demonstrates their utility in catalyzing critical reactions in material synthesis, such as allene formation and alkyne hydration (Hu et al., 2019). This application highlights the role of triazole derivatives in advancing methodologies for creating novel materials with potential industrial applications.

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves predicting or proposing new uses for the compound, new methods for its synthesis, or new research studies to learn more about it.


properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-2-3-4-10-8(14)6-13-5-7(9(15)16)11-12-13/h5H,2-4,6H2,1H3,(H,10,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDOAKNMKFEZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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